4-((2-Methylthiazol-4-yl)methoxy)benzaldehyde
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Overview
Description
4-((2-Methylthiazol-4-yl)methoxy)benzaldehyde is a chemical compound with the molecular formula C12H11NO2S and a molecular weight of 233.29 g/mol . It is a heterocyclic compound containing a thiazole ring, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
The synthesis of 4-((2-Methylthiazol-4-yl)methoxy)benzaldehyde typically involves the reaction of 2-methylthiazole with 4-formylphenol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-((2-Methylthiazol-4-yl)methoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophilic reagents like bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-((2-Methylthiazol-4-yl)methoxy)benzaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and ligands.
Biology: It has been studied for its antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2-Methylthiazol-4-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
4-((2-Methylthiazol-4-yl)methoxy)benzaldehyde can be compared with other similar compounds, such as:
4-(Methylthio)benzaldehyde: This compound has a similar structure but with a methylthio group instead of a thiazole ring.
4-((2-Methylthiazol-4-yl)methoxy)benzyl alcohol: This compound is the reduced form of this compound and has different chemical properties and applications. The uniqueness of this compound lies in its thiazole ring, which imparts specific biological activities and makes it a valuable compound for research and development.
Properties
IUPAC Name |
4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-9-13-11(8-16-9)7-15-12-4-2-10(6-14)3-5-12/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPYGOIPPJVZPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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